molecular formula C8H14BrNO B11959826 Tropinone hydrobromide CAS No. 74051-45-9

Tropinone hydrobromide

Cat. No.: B11959826
CAS No.: 74051-45-9
M. Wt: 220.11 g/mol
InChI Key: NFIYUASUOPYSJQ-UHFFFAOYSA-N
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Description

Tropinone hydrobromide is a chemical compound with the molecular formula C8H14BrNO. It is a derivative of tropinone, a bicyclic molecule that is a key intermediate in the biosynthesis of tropane alkaloids. Tropane alkaloids, such as atropine and scopolamine, are known for their pharmacological properties and are widely used in medicine. This compound is of significant interest in both synthetic organic chemistry and pharmaceutical research due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tropinone can be synthesized through a biomimetic approach known as the Robinson tropinone synthesis. This method involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid. The reaction proceeds through a series of steps, including nucleophilic addition, imine formation, and intramolecular cyclization, resulting in the formation of tropinone . Tropinone hydrobromide is then obtained by reacting tropinone with hydrobromic acid.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of tropinone followed by its conversion to the hydrobromide salt. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Tropinone hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tropinone hydrobromide involves its conversion to tropane alkaloids, which exert their effects by interacting with muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion. Tropane alkaloids act as competitive antagonists at these receptors, blocking the action of acetylcholine and leading to their therapeutic effects .

Comparison with Similar Compounds

Tropinone hydrobromide is unique among tropane alkaloids due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its role as a key intermediate in the biosynthesis of these compounds and its versatility in synthetic organic chemistry.

Properties

CAS No.

74051-45-9

Molecular Formula

C8H14BrNO

Molecular Weight

220.11 g/mol

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrobromide

InChI

InChI=1S/C8H13NO.BrH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-7H,2-5H2,1H3;1H

InChI Key

NFIYUASUOPYSJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(=O)C2.Br

Related CAS

532-24-1 (Parent)

Origin of Product

United States

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